7-Chloroimidazo[1,2-A]pyridin-2-amine
Description
Properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCNIUFUKIWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
7-Chloroimidazo[1,2-a]pyridin-2-amine has been identified as a potent inhibitor of various cancer-related pathways. It primarily acts as a VEGF-R2 inhibitor , which is crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. This characteristic makes it a candidate for treating cancers where abnormal angiogenesis is prevalent, such as:
- Breast Cancer
- Prostate Cancer
- Rheumatoid Arthritis
Research indicates that compounds like this compound can inhibit VEGF-R2 activity, thereby reducing tumor growth and metastasis in preclinical models .
Table 1: Summary of Anticancer Applications
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Breast Cancer | Inhibition of VEGF-R2 | |
| Prostate Cancer | Anti-angiogenic properties | |
| Rheumatoid Arthritis | Modulation of inflammatory pathways |
Antitubercular Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including this compound, against multidrug-resistant tuberculosis (MDR-TB). High-throughput screening has identified several derivatives with promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains:
- Compounds showed MIC values ranging from 0.03 to 5.0 μM , indicating significant potential as new antitubercular agents .
Table 2: Antitubercular Efficacy
| Compound | MIC (μM) | Activity | Reference |
|---|---|---|---|
| This compound | 0.03 - 5.0 | Potent against Mtb | |
| 2,7-dimethyl derivatives | 0.004 - 0.01 | Effective against replicating Mtb |
Neuropharmacological Applications
The imidazo[1,2-a]pyridine scaffold has also been explored for its neuropharmacological properties. Research indicates that derivatives can act as acetylcholinesterase (AChE) inhibitors, which are essential for treating neurodegenerative diseases such as Alzheimer's disease:
- Compounds have shown AChE inhibition with IC50 values indicating their potential in enhancing cholinergic transmission in the brain .
Table 3: Neuropharmacological Properties
Mechanism of Action
The mechanism by which 7-Chloroimidazo[1,2-A]pyridin-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the specific biological context and the nature of the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Key analogs differ in halogen placement, substituent groups, and ring modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Chlorine Position : Moving the chlorine from C7 to C6 (e.g., 6-Chloroimidazo[1,2-a]pyridin-2-amine) reduces similarity (73%) and may alter electronic distribution, affecting receptor interactions .
- Amino Group Retention: The 2-amine group in 7-chloro derivatives is critical for hydrogen bonding in biological systems, as seen in CAR agonists . Its removal (e.g., 7-Chloroimidazo[1,2-a]pyridine) reduces similarity (74%) and likely diminishes pharmacological activity .
Antimicrobial Activity
- 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-negative Proteus strains. The methyl and phenyl groups enhance lipophilicity, improving membrane penetration .
- 3-(4-Chlorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-2-amine (4c) shows superior antimicrobial efficacy (melting point 236–238°C, yield 80%) compared to non-chlorinated analogs, highlighting the role of halogenated aryl groups .
Receptor Agonism
- 2-Chloro-5-((5-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-pyridin-2-yl)amino)benzamide (Compound 60) demonstrates potent human CAR agonism, with the chloroimidazo-pyridine core enabling π-π stacking in hydrophobic binding pockets .
Commercial and Research Status
- Discontinuation : this compound’s discontinued status contrasts with analogs like 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine (CAS 1120214-89-2), which remains available despite similar synthesis challenges .
- Research Focus : Recent studies prioritize halogenated and aryl-substituted derivatives for antimicrobial and receptor-targeted applications, sidelining the parent 7-chloro-2-amine compound .
Biological Activity
7-Chloroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a chlorine atom at the 7-position of the imidazo[1,2-a]pyridine ring. This structural characteristic is significant as it influences the compound's biological activity and interactions with various biomolecules.
Target and Mode of Action
The primary target of this compound appears to be the enzyme cytochrome P450 (CYP), specifically CYP51, which is involved in sterol biosynthesis. By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes. This mechanism suggests potential antifungal properties due to the resultant disruption of membrane integrity and subsequent cell death .
Biochemical Interactions
This compound interacts with various enzymes and proteins, modulating their activity. It has been shown to influence cell signaling pathways related to inflammation and cell proliferation. The compound can alter gene expression patterns by interacting with transcription factors, leading to changes in protein synthesis that affect cellular metabolism and growth .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property enhances its potential for central nervous system applications .
Cellular Effects
The compound exhibits significant effects on cellular processes:
- Anti-inflammatory Activity : At low concentrations, it may reduce inflammation by modulating cytokine production.
- Antiproliferative Effects : Higher concentrations can inhibit cell proliferation, making it a candidate for cancer therapy.
- Toxicity : Elevated doses have been linked to hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window .
Dosage Effects in Animal Models
Research has demonstrated that the biological response to this compound varies with dosage:
- Low Doses : Exhibit therapeutic benefits such as anti-inflammatory effects.
- High Doses : Can lead to toxicity, underscoring the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450 enzymes. These enzymes convert the compound into various metabolites that may possess different biological activities. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic efficacy .
Applications in Scientific Research
This compound is being investigated for several applications:
- Medicinal Chemistry : As a pharmaceutical intermediate for developing antiviral and anticancer agents.
- Material Science : Its unique properties make it suitable for organic electronic materials.
- Organic Synthesis : Serves as a building block in synthesizing complex organic molecules .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antifungal Activity : In vitro studies indicated that compounds targeting CYP51 showed significant antifungal properties against various strains .
Compound Target IC50 (nM) This compound CYP51 50 - 100 - Cancer Cell Lines : The compound demonstrated antiproliferative effects against breast cancer cell lines with an IC50 value indicating moderate potency compared to established chemotherapeutics .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines .
Preparation Methods
Solvent-Free Fusion Reaction of 2-Aminopyridines with α-Bromo Acyl Derivatives in Water
A convenient, catalyst-free, and environmentally friendly synthesis involves the reaction of substituted 2-aminopyridines with α-bromo acyl derivatives in aqueous media at room temperature. This method yields imidazo[1,2-a]pyridines, including chloro-substituted derivatives, with good to excellent yields (up to 80%) without requiring organic solvents or column chromatography purification steps.
- Procedure : A suspension of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone and 2-amino-5-chloropyridine is stirred in water at room temperature for 18 hours.
- Outcome : The chloro-substituted imidazo[1,2-a]pyridine derivatives precipitate and are isolated by filtration.
- Yields : For chloro-substituted products, yields range from 77% to 80% (Table 1).
| Compound | Substituent | Yield (%) |
|---|---|---|
| 6c | Cl | 80 |
| 6d | Cl | 77 |
This method offers simplicity, mild conditions, and environmental benefits by avoiding organic solvents and catalysts.
Two-Step Synthesis via Cyclization of 2-(2-Iminopyridinyl)acetic Acid Intermediate
This classical approach involves:
- Formation of Intermediate : 2-Aminopyridine reacts with chloroacetic acid under reflux in ethanol with triethylamine to form 2-(2-iminopyridinyl)acetic acid.
- Intramolecular Cyclization : The intermediate undergoes cyclization using phosphoryl trichloride (POCl3) in toluene to yield 2-chloroimidazo[1,2-a]pyridine.
- Details : The cyclization step is critical for ring closure and chlorination at the 7-position.
- Yields : The overall yield for 2-chloroimidazo[1,2-a]pyridine is approximately 80%.
- Reaction Conditions : POCl3-mediated cyclization is performed at elevated temperatures (around 80°C) and requires careful neutralization and purification steps.
Solvent-Free Fusion Reaction of Phenacyl Bromide with 2-Aminopyridine Derivatives
In a related method, phenacyl bromide derivatives react with 2-aminopyridine or 2-amino-5-chloropyridine under solvent-free conditions at moderate temperatures (~60°C) to form 2-amino-5-chloropyridinephenylimidazo[1,2-a]pyridine intermediates. Further functionalization leads to the target compound.
- Advantages : No organic solvents or catalysts are required.
- Yields : High yields reported, with simple work-up procedures.
- Significance : This method is useful for rapid synthesis of substituted imidazo[1,2-a]pyridines including chloro derivatives.
One-Pot Two-Step Synthesis Using N,N-Dimethylformamide Dimethyl Acetate (DMF-DMA)
A convenient one-pot method involves:
- Initial reaction of 2-aminopyridine with DMF-DMA in DMF at 65°C to form an amidine intermediate.
Subsequent reaction with active electrophiles such as RCH2Br (where R can be CO2Et, CN, COPh, etc.) to yield substituted imidazo[1,2-a]pyridines.
Application : This method can be adapted for chloro-substituted derivatives by choosing appropriate electrophiles.
- Yields : Moderate to high yields reported.
- Benefits : Practical, efficient, and avoids isolation of intermediates.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Solvent-Free Fusion in Water | 2-Aminopyridine + α-bromo acyl derivatives | 77-80 | Catalyst-free, environmentally friendly | Simple filtration, no chromatography |
| Two-Step Cyclization with POCl3 | 2-Aminopyridine + chloroacetic acid + POCl3 | ~80 | Well-established, good yield | Requires reflux and chlorination step |
| Solvent-Free Fusion with Phenacyl Bromide | Phenacyl bromide + 2-aminopyridine derivatives | High | No solvent/catalyst, mild temperature | Suitable for substituted derivatives |
| One-Pot DMF-DMA Method | 2-Aminopyridine + DMF-DMA + electrophiles | Moderate-High | Efficient, no intermediate isolation | Versatile for various substituents |
Detailed Research Findings and Notes
- The environmentally benign aqueous method (Section 2.1) is notable for its mild conditions and high yields, making it suitable for scale-up and industrial application.
- The POCl3-mediated cyclization (Section 2.2) is a classical and reliable approach, particularly effective for introducing the chlorine atom at the 7-position during ring closure.
- The solvent-free fusion reactions (Sections 2.1 and 2.3) demonstrate the feasibility of green chemistry approaches in heterocyclic synthesis, minimizing hazardous waste and simplifying purification.
- The one-pot DMF-DMA method (Section 2.4) allows rapid access to a variety of substituted imidazo[1,2-a]pyridines, including chloro derivatives, with good control over substitution patterns.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-chloroimidazo[1,2-a]pyridin-2-amine, and how can intermediates be optimized for scalability?
- Methodological Answer : A robust approach involves sequential addition of arylamines to nitriles followed by I₂/KI-mediated oxidative cyclization. This method avoids intermediate purification, enabling scalable synthesis of imidazo[1,2-a]pyridin-2-amine derivatives. Yield optimization requires precise stoichiometric control of I₂ (0.5–1.0 equiv) and reaction temperature (80–100°C) to balance cyclization efficiency and side reactions . Alternative routes using bromopyruvate intermediates (e.g., ethyl bromopyruvate) and substitution reactions with chlorinated pyridines have achieved yields >85%, highlighting the importance of halogen exchange efficiency in precursor design .
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended for accurate structural determination. SHELXL’s robust algorithms handle high-resolution data and twinning, critical for resolving Cl-substituent effects on π-stacking and hydrogen-bonding networks. Pre-refinement steps should include data scaling with SHELXPRO and twin law identification to address potential crystal imperfections .
Q. What spectroscopic techniques are essential for validating the purity and structure of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm regioselectivity (e.g., Cl substitution at position 7) and LC-MS for purity assessment. Key NMR signals include aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm). IR spectroscopy can validate C-Cl stretches (~550–600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antikinetoplastid activity ranging from 1.35–8.5 μM) often stem from assay conditions (e.g., parasite strain variability) or compound solubility. Standardize assays using identical cell lines (e.g., Trypanosoma brucei rhodesiense) and control for solvent effects (DMSO ≤0.1%). Dose-response curves with triplicate measurements improve reproducibility .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density at the C-7 Cl site, predicting susceptibility to Suzuki-Miyaura coupling. Fukui indices identify nucleophilic/electrophilic hotspots, while solvation models (e.g., SMD) account for solvent effects on reaction barriers .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer : Introduce trifluoromethyl groups at non-critical positions (e.g., C-2 amine) to improve metabolic stability. LogP adjustments via substituent tuning (e.g., replacing Cl with CF₃) balance lipophilicity and solubility. In vitro microsomal assays (e.g., human liver microsomes) validate modifications .
Experimental Design & Safety
Q. What protocols mitigate hazards during large-scale synthesis?
- Methodological Answer : Use explosion-proof reactors for I₂-mediated reactions and ensure inert atmospheres (N₂/Ar) to prevent oxidative byproducts. Personal protective equipment (PPE) must include nitrile gloves and face shields. Waste containing halogenated intermediates requires neutralization with Na₂S₂O₃ before disposal .
Q. How should researchers handle discrepancies in crystallographic data refinement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
